molecular formula C10H12O3 B124254 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone CAS No. 58282-51-2

1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone

Cat. No.: B124254
CAS No.: 58282-51-2
M. Wt: 180.2 g/mol
InChI Key: CIGAEGPITWAFGF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone typically involves multiple steps under specific reaction conditions. One common method involves the reaction of 2-hydroxyethylphenol with acetic anhydride . The process includes:

Chemical Reactions Analysis

1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields .

Properties

IUPAC Name

1-[2-hydroxy-5-(2-hydroxyethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(12)9-6-8(4-5-11)2-3-10(9)13/h2-3,6,11,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGAEGPITWAFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509427
Record name 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58282-51-2
Record name 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58282-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(3-acetyl-4-hydroxyphenyl)ethyl acetate (35.7 g) in ethanol (400 ml), and sodium bicarbonate (42 g) in water (200 mls) was refluxed for 81/2 hours. The ethanol was removed on a `Rotavapor` and the residue was extracted with ether (3x). The combined ethereal extracts were washed with water, sodium bicarbonate solution, saturated brine solution, dried over anhydrous magnesium sulphate, and evaporated to yield a red oil (31.3 g). The oil was recrystallised from hexane and ether (4:1) to yield the product as a pale yellow crystalline solid (18.3 g). The mother liquors were concentrated and an additional batch of product was obtained as a pale yellow crystalline solid (9.3 g).
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name

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